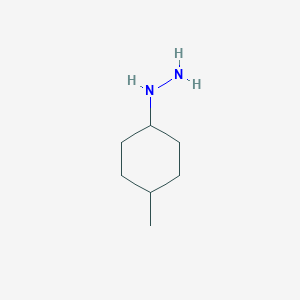

(4-Methylcyclohexyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylcyclohexyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-2-4-7(9-8)5-3-6/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRAKIKVYGWZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602683 | |

| Record name | (4-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158438-47-2 | |

| Record name | (4-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methylcyclohexyl)hydrazine from 4-Methylcyclohexanone

Abstract

This technical guide provides a comprehensive scientific overview and practical protocols for the synthesis of (4-methylcyclohexyl)hydrazine, a valuable substituted hydrazine derivative, from the readily available starting material, 4-methylcyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of the chemical transformations, and provide detailed, step-by-step experimental procedures. The guide emphasizes scientific integrity, safety, and the rationale behind experimental choices to ensure reproducible and reliable outcomes. All quantitative data is presented in clear tabular formats, and key transformations and workflows are visualized using diagrams.

Introduction and Strategic Overview

This compound is a substituted hydrazine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the cyclohexyl scaffold introduces lipophilicity, while the hydrazine moiety serves as a versatile functional group for further chemical modifications. The synthesis of this target molecule from 4-methylcyclohexanone is a logical and efficient approach, leveraging well-established reactions in organic chemistry.

This guide will focus on a robust and widely applicable two-step synthetic pathway:

-

Hydrazone Formation: The initial step involves the condensation reaction between 4-methylcyclohexanone and hydrazine to form the corresponding 4-methylcyclohexanone hydrazone. This is a classic reaction of carbonyl compounds with primary amine derivatives.

-

Reduction of the Hydrazone: The C=N double bond of the hydrazone intermediate is then selectively reduced to a single bond to yield the desired this compound.

A key consideration in this synthesis is the choice of the reducing agent for the second step, as it must be effective for the hydrazone functional group without causing over-reduction or undesirable side reactions. We will discuss the rationale for selecting a suitable reducing agent.

Synthetic Pathways and Mechanistic Insights

The overall transformation from 4-methylcyclohexanone to this compound is depicted below.

Caption: Overall synthetic scheme for this compound.

Step 1: Formation of 4-Methylcyclohexanone Hydrazone

The formation of a hydrazone from a ketone is a nucleophilic addition-elimination reaction.[1] The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The initial addition product, a carbinolamine, is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The reaction is generally reversible, and the removal of water can be employed to drive the equilibrium towards the product.

Step 2: Reduction of 4-Methylcyclohexanone Hydrazone

The reduction of the hydrazone is the critical step in this synthesis. The goal is to selectively reduce the carbon-nitrogen double bond (imine functionality) to a single bond. Several reducing agents can be employed for this transformation.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[2] While it is generally less reactive towards imines than carbonyls, its reactivity can be enhanced. One effective method involves the use of sodium borohydride in the presence of a catalyst, such as amorphous nickel, in a basic aqueous methanolic solution.[3] This system has been shown to be effective for the reduction of hydrazones to the corresponding hydrazines in good yields.[3]

-

Catalytic Hydrogenation: This is a powerful reduction method that involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel.[4] Catalytic hydrogenation is effective for the reduction of a wide variety of functional groups, including C=N bonds.[1][5] The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivity.[6]

For the purpose of this guide, we will provide a detailed protocol based on the use of sodium borohydride, as it often presents fewer operational complexities compared to high-pressure catalytic hydrogenation in a standard laboratory setting.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic, and some are suspected carcinogens.[7][8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.[9]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Methylcyclohexanone | Reagent | Sigma-Aldrich |

| Hydrazine monohydrate | Reagent | Sigma-Aldrich |

| Methanol | Anhydrous | Fisher Scientific |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific |

| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific |

Step-by-Step Synthesis

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Synthesis of 4-Methylcyclohexanone Hydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylcyclohexanone (11.22 g, 0.1 mol) and methanol (100 mL).

-

With stirring, add hydrazine monohydrate (5.5 mL, 0.11 mol) dropwise, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methylcyclohexanone) is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude 4-methylcyclohexanone hydrazone. This intermediate can be used in the next step without further purification.

Part 2: Reduction of 4-Methylcyclohexanone Hydrazone to this compound

-

Dissolve the crude 4-methylcyclohexanone hydrazone from the previous step in methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (5.67 g, 0.15 mol) in small portions over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the hydrazone is no longer detectable.

Part 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding water (50 mL) while cooling the flask in an ice bath to decompose any unreacted sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following are predicted values and expected characteristic signals based on analogous structures.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ ~2.5-3.0 (m, 1H, CH-N), δ ~1.0-2.2 (m, 9H, cyclohexyl ring protons), δ ~3.0-3.5 (br s, 3H, -NHNH₂), δ ~0.9 (d, 3H, -CH₃) |

| ¹³C NMR | δ ~50-60 (CH-N), δ ~25-35 (cyclohexyl ring carbons), δ ~22 (-CH₃) |

| FT-IR (neat) | 3350-3250 cm⁻¹ (N-H stretching), 2950-2850 cm⁻¹ (C-H stretching), 1600-1450 cm⁻¹ (N-H bending) |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 128. Fragmentation may involve loss of the hydrazine group or cleavage of the cyclohexyl ring. |

Note: Predicted NMR data is based on computational models and analysis of similar structures.[10][11][12]

Safety and Handling

5.1. Hazard Identification

-

Hydrazine and its derivatives: Acutely toxic by inhalation, ingestion, and skin contact.[13] They are corrosive and can cause severe burns.[9] Many hydrazines are also considered potential carcinogens.[3]

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

-

4-Methylcyclohexanone: Flammable liquid and vapor. Causes skin and eye irritation.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: All operations should be conducted in a certified chemical fume hood.

5.3. Handling and Storage

-

Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[9]

-

Ground all equipment when transferring flammable liquids to prevent static discharge.

-

Have an appropriate fire extinguisher (e.g., dry chemical or CO₂) readily available.

-

In case of a spill, evacuate the area and absorb the spill with an inert material (e.g., vermiculite or sand). Do not use combustible materials for absorption.

5.4. Waste Disposal

All chemical waste, including reaction residues and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of hydrazine-containing waste down the drain.

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis of this compound from 4-methylcyclohexanone. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently and safely produce this valuable chemical intermediate. The provided mechanistic insights and predicted characterization data will aid in the successful execution and verification of the synthesis. Further optimization of reaction conditions may be possible to improve yields and purity, and this guide serves as a solid foundation for such investigations.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Kahn, et al. [Link]

-

Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. ARKEMA. [Link]

-

Hydrazine Toxicology. Ivanov, I., & Lee, V. R. (2023). In StatPearls. StatPearls Publishing. [Link]

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. Schuster, C. H., et al. (2020). Organic Letters, 22(19), 7553–7557. [Link]

-

Catalytic enantioselective hydrogenation of N-alkoxycarbonyl hydrazones: a practical synthesis of chiral hydrazines. Yoshikawa, N., et al. (2010). Organic letters, 12(2), 276–279. [Link]

-

Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toth, B., & Erickson, J. (1977). Toxicology, 7(1), 31–36. [Link]

-

Synthetic method for organic synthesis intermediate 4-methylcyclohexanone. Eureka. [Link]

-

Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%). Cole-Parmer. [Link]

-

EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube. [Link]

-

Need a purification method for a free hydrazone. Reddit. [Link]

-

SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Chemical Suppliers. [Link]

-

Synthesis of 4-methylcyclohexanone. PrepChem.com. [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]

-

Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

- Process for purification of phenylhydrazine.

-

7.3: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Hydralazine and other hydrazine derivatives and the formation of DNA adducts. Bosan, W. S., et al. (1986). Journal of the National Cancer Institute, 77(4), 875–881. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Sajed, T., et al. (2024). Metabolites, 14(5), 290. [Link]

-

Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. [Link]

-

Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]

-

Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

-

How to purify hydrazone?. ResearchGate. [Link]

-

How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. [Link]

- Process for the purification of aqueous hydrazine hydrate solutions.

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

CASPRE - 13 C NMR Predictor. University of Alberta. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

FTIR spectra of hydrazine solution before (a) and after the.... ResearchGate. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Catalytic Hydrogenation. Chad's Prep. [Link]

-

Methylhydrazine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]

-

5.2: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Catalytic enantioselective hydrogenation of N-alkoxycarbonyl hydrazones: a practical synthesis of chiral hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Hydrazine Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CASPRE [caspre.ca]

- 13. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of (4-Methylcyclohexyl)hydrazine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of (4-Methylcyclohexyl)hydrazine, a saturated heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and related derivatives.

Introduction and Molecular Structure

This compound is a hydrazine derivative substituted with a 4-methylcyclohexyl group. The presence of a chiral center at the 4-position of the cyclohexane ring and the potential for cis/trans isomerism introduces complexity into its structural analysis. Spectroscopic techniques are paramount for elucidating the precise structure, conformation, and purity of this compound. This guide will systematically explore the predicted spectroscopic signature of this compound, providing the rationale behind the expected data.

The molecular structure of this compound is presented below:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Medium | The presence of two bands in this region is characteristic of a primary amine (-NH₂) group in the hydrazine moiety. [1] |

| 2960 - 2850 | C-H stretching (sp³ hybridized) | Strong | These strong absorptions are characteristic of the C-H bonds in the methyl and cyclohexyl groups. [2] |

| 1650 - 1580 | N-H bending (scissoring) | Medium | This bending vibration is also characteristic of the -NH₂ group. |

| 1470 - 1440 | C-H bending | Medium | These bands correspond to the bending vibrations of the CH₂ and CH₃ groups. [3] |

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

Workflow:

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum Fragmentation

According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₇H₁₆N₂) has a molecular weight of 128.23 g/mol . The molecular ion peak (M⁺) is expected at m/z 128.

Key Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation pathway for amines and hydrazines involves cleavage of the bond alpha to the nitrogen atom. [1]For this compound, this would involve the cleavage of the C-N bond, leading to the loss of the cyclohexyl ring or the hydrazine moiety.

-

Loss of the Hydrazine Group: Cleavage of the C-N bond can result in the formation of a 4-methylcyclohexyl cation at m/z 97.

-

Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a series of smaller ions. [4]

m/z Value Possible Fragment Ion Notes 128 [C₇H₁₆N₂]⁺ Molecular ion (M⁺). 113 [M - CH₃]⁺ Loss of a methyl group. 97 [C₇H₁₃]⁺ Loss of the hydrazine group (·NHNH₂). 84 [C₆H₁₂]⁺ Possible fragmentation of the cyclohexane ring. [5] 56 [C₄H₈]⁺ A common fragment from cyclohexane ring cleavage. [4][5] 43 [C₃H₇]⁺ or [CH₃N₂]⁺ Further fragmentation. | 31 | [NHNH₂]⁺ | Hydrazine radical cation. |

Experimental Protocol for MS Data Acquisition

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. EI at 70 eV is a standard method for generating reproducible mass spectra.

Workflow:

Caption: Workflow for GC-MS data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive set of expected spectral features has been presented. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This document serves as a foundational resource for the unambiguous identification and characterization of this compound, facilitating its application in research and development.

References

-

Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Chapter 11 - Amines - Future4200. (n.d.). Retrieved from [Link]

-

Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. (n.d.). Retrieved from [Link]

-

I need some help understanding the mass spec of dimethyl-cyclohexylamine. - Reddit. (2022, November 22). Retrieved from [Link]

-

Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. (n.d.). Retrieved from [Link]

-

24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]

-

Fig. S1. Infrared spectra of hydrazine at selected pressures. The... - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Methylcyclohexene | C7H12 | CID 11572 - PubChem. (n.d.). Retrieved from [Link]

-

Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Infrared absorption spectra of seven cyclopentanes and five cyclohexanes - SciSpace. (n.d.). Retrieved from [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved from [Link]

-

(PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate. (2025, August 6). Retrieved from [Link]

-

IR Spectrum Of Cyclohexanone - Bartleby.com. (n.d.). Retrieved from [Link]

-

Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

Hydrazine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4) - ResearchGate. (n.d.). Retrieved from [Link]

-

C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α - arkat usa. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Retrieved from [Link]

-

This compound hydrochloride (C7H16N2) - PubChemLite. (n.d.). Retrieved from [Link]

-

H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - Deyan Zhou,† Yangyang Wang,†,‡ Jiong Jia,† Wenzhu Yu,† Baofeng Qu,† Xia Li,† Xuan Sun - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Solved Can someone please help me analyze these NMR | Chegg.com. (2021, February 17). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. future4200.com [future4200.com]

- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties and Reactivity of (4-Methylcyclohexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohexyl)hydrazine is a substituted alkylhydrazine of significant interest in synthetic and medicinal chemistry. Its unique structural combination of a reactive hydrazine moiety and a stereochemically rich 4-methylcyclohexyl group makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, with a focus on its application in key synthetic transformations such as the Fischer indole synthesis and the Knorr pyrazole synthesis. Drawing upon established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource to facilitate further research and application of this versatile reagent.

Physicochemical Properties

This compound is typically available as its hydrochloride or dihydrochloride salt, which are more stable and easier to handle than the free base. The free base is a colorless liquid with a characteristic amine-like odor. The presence of the methyl group on the cyclohexane ring introduces chirality, and the compound exists as a mixture of cis and trans diastereomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| CAS Number | 553672-34-7 (hydrochloride) | |

| Appearance | Colorless liquid (free base) | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in water and common organic solvents | [2] |

Note: The properties of the free base are inferred from general knowledge of alkylhydrazines, as it is most commonly supplied and handled as a salt.

Synthesis and Purification

Proposed Synthetic Routes

2.1.1. Reductive Amination of 4-Methylcyclohexanone

A common and effective method for the synthesis of substituted hydrazines is the reductive amination of a corresponding ketone.[3] This two-step process involves the initial formation of a hydrazone, followed by its reduction.

Diagram: Proposed Synthesis via Reductive Amination

Caption: Reductive amination of 4-methylcyclohexanone.

Experimental Protocol (Proposed):

-

Hydrazone Formation: To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1 eq). A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to drive the condensation reaction to completion, which can be monitored by TLC or GC-MS.

-

Reduction: After formation of the hydrazone, the reaction mixture is cooled, and a suitable reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed. The reaction is stirred until the hydrazone is fully consumed.

-

Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.

2.1.2. Alkylation of Hydrazine

Direct alkylation of hydrazine with a suitable 4-methylcyclohexyl electrophile, such as 4-methylcyclohexyl bromide or tosylate, is another potential route. However, this method can lead to mixtures of mono- and di-alkylated products, as well as N,N'-dialkylation.[4]

Purification

Purification of this compound can be challenging due to its basicity and potential for oxidation.

-

Distillation: For the free base, vacuum distillation is the preferred method to avoid decomposition at higher temperatures.[2]

-

Acid-Base Extraction: This technique is effective for removing non-basic impurities. The crude hydrazine is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated hydrazine. The aqueous layer is then basified, and the free hydrazine is re-extracted into an organic solvent.[3][5]

-

Salt Formation and Recrystallization: Conversion to the hydrochloride or dihydrochloride salt by treatment with HCl, followed by recrystallization from a suitable solvent system (e.g., ethanol/ether), is an excellent method for obtaining high-purity material.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for this compound in the public domain, the following characterization data is predicted based on the analysis of structurally related compounds, such as (4-methoxycyclohexyl)hydrazine and other substituted cyclohexanes and hydrazines.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans) and the various protons on the cyclohexane ring.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| NH₂ | 2.5 - 3.5 | Broad singlet | Chemical shift and integration will be dependent on concentration and solvent. |

| CH-N | 2.4 - 2.8 | Multiplet | Deshielded by the adjacent nitrogen atom. The exact shift and multiplicity will depend on the cis/trans isomeric ratio. |

| Cyclohexyl CH₂ (axial & equatorial) | 1.0 - 2.0 | Multiplets | A complex series of overlapping multiplets is expected for the remaining cyclohexane protons. |

| CH-CH₃ | 0.8 - 1.2 | Multiplet | |

| CH₃ | 0.8 - 1.0 | Doublet |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-N | 55 - 65 | The chemical shift will be influenced by the cis/trans stereochemistry. |

| Cyclohexyl CH & CH₂ | 25 - 40 | A series of peaks corresponding to the different carbons of the cyclohexane ring. |

| CH₃ | 20 - 25 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128. Key fragmentation patterns would likely involve the loss of the hydrazine moiety and fragmentation of the cyclohexane ring.

Predicted Major Fragmentation Ions:

-

m/z 128: Molecular ion (M⁺)

-

m/z 113: [M - NH₂]⁺

-

m/z 97: [M - N₂H₃]⁺

-

m/z 83: [C₆H₁₁]⁺ (cyclohexenyl cation)

-

m/z 69: Further fragmentation of the cyclohexane ring.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazine) | 3350 - 3250 | Medium, broad |

| C-H stretch (alkane) | 2950 - 2850 | Strong |

| N-H bend (hydrazine) | 1650 - 1580 | Medium |

| C-H bend (alkane) | 1470 - 1430 | Medium |

Chemical Reactivity and Applications

This compound exhibits the characteristic reactivity of a monosubstituted alkylhydrazine. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile.

Fischer Indole Synthesis

A cornerstone reaction of hydrazines is the Fischer indole synthesis, which provides a versatile route to substituted indoles from a hydrazine and a ketone or aldehyde under acidic conditions.[7] this compound can be employed in this reaction, although the bulky cyclohexyl group may influence the reaction kinetics and yield.

Diagram: Fischer Indole Synthesis

Caption: General scheme of the Fischer indole synthesis.

Experimental Protocol (General):

-

A mixture of this compound (or its hydrochloride salt) (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) is prepared in a suitable solvent, such as acetic acid, ethanol, or toluene.

-

An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) is added.[7]

-

The reaction mixture is heated to reflux until the starting materials are consumed (monitored by TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water, followed by extraction with an organic solvent.

-

The crude indole is then purified by chromatography or recrystallization.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is another fundamental reaction of hydrazines, involving the condensation with a 1,3-dicarbonyl compound to form a pyrazole ring.[8] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate.

Diagram: Knorr Pyrazole Synthesis

Caption: General scheme of the Knorr pyrazole synthesis.

Experimental Protocol (General):

-

This compound (1.0 eq) is dissolved in a solvent like ethanol or acetic acid.

-

The 1,3-dicarbonyl compound (1.0 eq) is added to the solution.

-

A catalytic amount of acid is often added to promote the reaction.

-

The mixture is stirred at room temperature or heated to reflux.

-

The pyrazole product often precipitates from the reaction mixture upon cooling or after the addition of water.

-

The product is collected by filtration and can be purified by recrystallization.[4]

Other Reactions

-

Acylation: Reacts with acyl chlorides or anhydrides to form the corresponding acylhydrazides.

-

Salt Formation: As a base, it readily forms salts with various acids. The hydrochloride and dihydrochloride salts are common forms for storage and handling.[9]

Stability and Storage

Alkylhydrazines are susceptible to oxidation, especially in the presence of air and metal ions. The free base should be stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Hydrazine solutions are generally stable under normal storage conditions if contact with air and oxidizing agents is avoided. For long-term storage, conversion to a hydrochloride salt is recommended, as the salt is significantly more stable.

Safety and Handling

Hydrazine derivatives should be handled with caution as they are potentially toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For this compound hydrochloride, the following hazard statements apply: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in key heterocyclic ring-forming reactions, such as the Fischer indole and Knorr pyrazole syntheses, makes it a reagent of considerable interest for the construction of novel molecular architectures. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties and reactivity based on established chemical principles. It is anticipated that this information will serve as a useful resource for researchers and stimulate further investigation into the chemistry and applications of this promising compound.

References

- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.

- BenchChem. (2025). Spectroscopic Analysis of (4-methoxycyclohexyl)hydrazine: A Technical Guide.

- BenchChem. (2025). Technical Support Center: Synthesis of (4-methoxycyclohexyl)hydrazine.

- Acid-Base Extraction. (n.d.).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Acid–base extraction.

- (IUCr). (n.d.). Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide.

- DTIC. (n.d.).

- Wikipedia. (n.d.). Fischer indole synthesis.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(11), 1894-1897.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- BenchChem. (2025). An In-depth Technical Guide to (4-methoxycyclohexyl)

- European Patent Office. (n.d.).

- Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.

- Google Patents. (2007).

- OUCI. (n.d.).

- Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine. CN102001950A.

- MDPI. (2023). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups.

- Organic Chemistry Portal. (n.d.).

- Arxada. (n.d.). Performance Chemicals Hydrazine.

- Google Patents. (n.d.). Method of making aromatic hydrazines.

- PubChemLite. (n.d.). This compound hydrochloride (C7H16N2).

- PubMed. (1988).

- Google Patents. (n.d.). A kind of preparation method of methyl hydrazine. CN106543026B.

- Organic Chemistry Portal. (n.d.).

- MDPI. (2022).

- Google Patents. (n.d.). Preparation method of cis-4-methylcyclohexylamine. CN109824520B.

- PubChemLite. (n.d.). 4-methylcyclohexylamine (C7H15N).

- MDPI. (2023).

- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Portal. (n.d.).

- Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

- Arctom Scientific. (n.d.). CAS NO. 553672-34-7 | (4-Methylcyclohexyl)

- ChemicalBook. (n.d.). Methylhydrazine(60-34-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). Methylhydrazine(60-34-4) IR Spectrum.

- NIST WebBook. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-.

- NIST WebBook. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-.

- SpectraBase. (n.d.).

Sources

- 1. Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 4. irp.cdn-website.com [irp.cdn-website.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

(4-Methylcyclohexyl)hydrazine CAS number and supplier information

An In-Depth Technical Guide to (4-Methylcyclohexyl)hydrazine: Synthesis, Properties, and Sourcing for Advanced Research

For researchers, scientists, and professionals in drug development, this compound stands as a valuable, yet nuanced, chemical intermediate. Its structure, combining a reactive hydrazine functional group with a lipophilic 4-methylcyclohexyl scaffold, makes it a compelling building block for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview, from its fundamental chemical identity and synthesis to practical considerations for sourcing and safe handling, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

A critical point of clarification for researchers is that this compound is most commonly supplied and handled as a more stable salt form, typically the hydrochloride or dihydrochloride salt. The free base is less common commercially due to the inherent reactivity and potential instability of hydrazines, which are susceptible to air oxidation.

Several CAS numbers are associated with this compound and its derivatives. It is crucial to identify the exact form required for a specific application.

Table 1: Chemical Identifiers for this compound and its Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | Not commonly assigned | C₇H₁₆N₂ | 128.22 | Free Base |

| This compound hydrochloride | 553672-34-7 | C₇H₁₇ClN₂ | 164.68 | Hydrochloride Salt[1] |

| This compound dihydrochloride | 1209337-77-8 | C₇H₁₈Cl₂N₂ | 201.14 | Dihydrochloride Salt[2][3] |

Computational data provides further insight into the molecule's characteristics, which are instrumental in predicting its behavior in biological systems and reaction media.[2]

Table 2: Predicted Physicochemical Properties

| Property | Value | Significance in Drug Development |

| XLogP | 1.1 - 1.87 | Indicates moderate lipophilicity, influencing membrane permeability and solubility.[2][4] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | Affects transport properties and interactions with biological targets.[2] |

| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can participate in key interactions with protein targets.[2] |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms can act as acceptors, contributing to binding affinity.[2] |

| Rotatable Bonds | 1 | Provides some conformational flexibility.[2] |

Synthesis Pathway and Experimental Protocol

The most direct and widely applicable method for synthesizing this compound is through the reductive amination of 4-methylcyclohexanone. This process involves two primary steps: the formation of a hydrazone intermediate, followed by its chemical reduction.

Reaction Mechanism and Workflow

The synthesis begins with the nucleophilic attack of hydrazine on the carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed and results in the formation of a hydrazone intermediate after dehydration. The subsequent reduction of the C=N double bond of the hydrazone yields the final substituted hydrazine product.

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for hydrazone formation and reduction.[5] Researchers must adapt it based on available laboratory equipment and safety protocols.

Step 1: Synthesis of 4-Methylcyclohexanone Hydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylcyclohexanone (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Add a slight molar excess of hydrazine hydrate (e.g., 1.1-1.2 eq).

-

Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane.

-

Once the starting ketone is consumed (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Reduction to this compound

-

Dissolve the crude hydrazone intermediate from Step 1 in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions (e.g., 1.5-2.0 eq). Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the disappearance of the hydrazone.

-

Carefully quench the reaction by the slow addition of water.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude free base can be purified by column chromatography or converted to its hydrochloride salt for improved stability and ease of handling by treating it with a solution of HCl in ether or isopropanol.

Role in Drug Discovery and Medicinal Chemistry

Hydrazine derivatives are foundational in pharmaceutical development, serving as key precursors to a wide array of nitrogen-containing heterocycles that form the core of many approved drugs.[6][7]

The primary utility of this compound is in the synthesis of heterocycles like pyrazoles and pyridazines. These scaffolds are present in drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[7] The 4-methylcyclohexyl group itself is significant; it increases the lipophilicity of the resulting molecule, which can enhance its ability to cross cell membranes, and provides a distinct three-dimensional structure that can improve binding affinity and selectivity for a biological target.

Caption: Role as an intermediate in pharmaceutical synthesis.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. While a comprehensive public database of experimental spectra is limited, the expected characteristics can be predicted based on its structure and data from analogous compounds.[8]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Cyclohexyl Protons (CH, CH₂): A complex series of overlapping multiplets expected between 1.0-2.8 ppm. The proton on the carbon bearing the hydrazine group (CH-N) would be the most downfield in this region. - Methyl Protons (-CH₃): A doublet expected around 0.8-1.0 ppm. - Hydrazine Protons (-NHNH₂): Broad signals whose chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | - Cyclohexyl Carbons: Signals expected in the aliphatic region (approx. 20-60 ppm), with the carbon attached to the hydrazine (C-N) being the most downfield. - Methyl Carbon: A signal expected in the upfield region (approx. 15-25 ppm). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): An ion at m/z = 128. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the hydrazine group (-N₂H₃) and fragmentation of the cyclohexyl ring. |

| HPLC | Due to the basic nature and potential for interaction with silica, reverse-phase HPLC with a suitable ion-pairing agent or a buffered mobile phase is recommended. Derivatization may be required for sensitive UV detection.[9][10] |

Supplier and Sourcing Information

This compound, primarily in its salt forms, is available from several chemical suppliers that specialize in building blocks for research and development.

Table 4: Selected Supplier Information

| Supplier | Product Name | CAS Number | Catalog Number | Purity |

| ChemScene | This compound dihydrochloride | 1209337-77-8 | CS-0251677 | ≥95%[2] |

| Sigma-Aldrich (Enamine) | This compound dihydrochloride | 1209337-77-8 | ENA245487493 | Not specified[3] |

| Arctom Scientific | This compound hydrochloride | 553672-34-7 | BD-A1011383 | 90%[1] |

| AA Blocks | [(4-methylcyclohexyl)methyl]hydrazine* | 1355449-01-2 | AA029U1C | 95%[11] |

*Note: AA Blocks lists a structural isomer. Researchers should verify the structure before purchasing.

Safety, Handling, and Storage

Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme care.

-

Toxicity: Hydrazines are toxic if swallowed, inhaled, or absorbed through the skin. They are corrosive and can cause severe skin and eye burns.[12][13]

-

Carcinogenicity: Hydrazine is classified as a potential carcinogen.[12]

-

Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

References

-

AA Blocks. [(4-methylcyclohexyl)methyl]hydrazine. Available from: [Link]

-

ChemSrc. ((4-Methylcyclohexyl)methyl)hydrazine. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. Available from: [Link]

-

Organic Syntheses. Procedure for Nitrile Synthesis via Cyanohydrazine. Available from: [Link]

-

PubChemLite. This compound hydrochloride. Available from: [Link]

-

Calca Solutions. Empowered Hydrazine Pharmaceuticals. Available from: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound dihydrochloride | 1209337-77-8 [sigmaaldrich.com]

- 4. PubChemLite - this compound hydrochloride (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. calcasolutions.com [calcasolutions.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. aablocks.com [aablocks.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

In-Depth Technical Guide: Stability of (4-Methylcyclohexyl)hydrazine Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Methylcyclohexyl)hydrazine is a substituted hydrazine derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its stability under various pH conditions is paramount for ensuring the integrity, safety, and efficacy of processes and products in which it is an intermediate or a final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of (4-MCH) under both acidic and basic conditions. We will delve into the mechanistic underpinnings of its degradation, provide field-proven experimental protocols for stability assessment, and offer insights into mitigating degradation.

Introduction: The Significance of this compound Stability

Hydrazine and its derivatives are highly reactive molecules, a characteristic that makes them valuable in chemical synthesis but also susceptible to degradation.[1][2] For this compound (MCH), a molecule with a non-aromatic cyclohexyl ring, the stability profile can differ significantly from its arylhydrazine counterparts. The electron-donating nature of the alkyl group can influence the nucleophilicity and basicity of the hydrazine moiety, thereby affecting its reactivity and stability.

For drug development professionals, a thorough understanding of a molecule's stability is a cornerstone of robust formulation development and is a critical component of regulatory submissions.[3][4] Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated testing, are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[3][4] This guide will provide the foundational knowledge to design and interpret such studies for MCH.

Stability Under Acidic Conditions

In acidic environments, the primary concern for hydrazine derivatives is their susceptibility to hydrolysis and salt formation. The lone pairs of electrons on the nitrogen atoms make hydrazines basic, readily accepting protons to form hydrazinium ions.

Protonation and Salt Formation

The initial and most fundamental interaction of this compound with an acid is protonation. The hydrazine moiety contains two nitrogen atoms, both of which can be protonated. The resulting salt, (4-Methylcyclohexyl)hydrazinium chloride, for instance, exhibits different physical and chemical properties, including solubility and reactivity, compared to the free base.

Acid-Catalyzed Hydrolysis

While hydrazines themselves are not directly hydrolyzed, they can participate in equilibria that lead to the formation of species susceptible to hydrolysis. For instance, if MCH is used to form a hydrazone by reaction with a carbonyl compound, the resulting C=N bond is susceptible to acid-catalyzed hydrolysis.[5][6] This is a critical consideration in multi-step syntheses where MCH is an intermediate.

The generally accepted mechanism for hydrazone hydrolysis in acidic media involves the following key steps[6]:

-

Protonation of the imine nitrogen.

-

Nucleophilic attack of water on the iminium carbon.

-

Formation of a carbinolamine intermediate.

-

Subsequent breakdown of the intermediate to regenerate the carbonyl compound and the corresponding hydrazine.

Potential for Rearrangement and Other Side Reactions

Under strongly acidic conditions and elevated temperatures, there is a potential for rearrangement reactions or decomposition, although these are generally less common for saturated cyclic systems compared to their aromatic or unsaturated counterparts.[7] It is crucial to consider that harsh acidic conditions can lead to a complex mixture of degradation products.[7]

Stability Under Basic Conditions

In basic media, the primary degradation pathway for many hydrazines is oxidation. The presence of the electron-donating methylcyclohexyl group can increase the susceptibility of the hydrazine moiety to oxidation compared to unsubstituted hydrazine.

Base-Catalyzed Oxidation

Hydrazines are reducing agents and are susceptible to oxidation, a process that can be accelerated in the presence of a base.[1][8] The oxidation of hydrazines can proceed through a variety of mechanisms, often involving radical intermediates, and can be catalyzed by trace metals.[9][10][11]

The likely oxidation products of this compound in the presence of an oxidizing agent (like atmospheric oxygen) under basic conditions could include the corresponding diazene, which could then decompose to nitrogen gas and (4-methylcyclohexyl) radical intermediates. These radicals could then abstract hydrogen to form methylcyclohexane or undergo other radical-mediated reactions.

It has been demonstrated that oxygen can make hydrazine solutions unstable, particularly under alkaline or neutral conditions.[12] However, hydrazines are generally more stable under strongly acidic conditions or in the absence of oxygen.[12]

The Wolff-Kishner Reaction: A Controlled Basic Reaction

A well-known reaction involving hydrazines under basic conditions is the Wolff-Kishner reduction.[13] This reaction converts a carbonyl group to a methylene group and proceeds via a hydrazone intermediate under strongly basic conditions (e.g., KOH) at high temperatures.[13] The mechanism involves the deprotonation of the hydrazone, followed by a tautomerization and the eventual elimination of nitrogen gas to form a carbanion, which is then protonated.[13] While this is a synthetic transformation, it highlights the reactivity of the hydrazone intermediate under basic conditions and the thermodynamic driving force of forming stable nitrogen gas.[13]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting a solution of the compound to a variety of stress conditions.

General Considerations for Forced Degradation Studies

-

Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.

-

Solvents: The choice of solvent is critical. A mixture of water and a co-solvent (e.g., acetonitrile or methanol) is often used to ensure solubility.

-

Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate the parent compound from its degradation products.[14]

Protocol for Acidic Stress Testing

-

Preparation of Solutions:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Prepare solutions of hydrochloric acid (HCl) at various concentrations (e.g., 0.1 N, 1 N).

-

-

Stress Conditions:

-

Mix equal volumes of the drug solution and the acid solution.

-

Maintain the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Neutralize the aliquots with a suitable base (e.g., sodium hydroxide) before injection into the HPLC system.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Quantify the parent compound and any degradation products.

-

Protocol for Basic Stress Testing

-

Preparation of Solutions:

-

Prepare a 1 mg/mL solution of this compound as described above.

-

Prepare solutions of sodium hydroxide (NaOH) at various concentrations (e.g., 0.1 N, 1 N).

-

-

Stress Conditions:

-

Mix equal volumes of the drug solution and the base solution.

-

Maintain the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

-

Withdraw aliquots at specified time points.

-

-

Sample Analysis:

-

Neutralize the aliquots with a suitable acid (e.g., hydrochloric acid) before HPLC analysis.

-

Analyze the samples to determine the extent of degradation.

-

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for comparing the percentage of degradation under different conditions.

| Stress Condition | Temperature (°C) | Time (hours) | % Degradation of MCH | Major Degradants Observed |

| 0.1 N HCl | 40 | 24 | ||

| 1 N HCl | 40 | 24 | ||

| 0.1 N NaOH | 40 | 24 | ||

| 1 N NaOH | 40 | 24 |

This table is a template and should be populated with experimental data.

Mitigating Degradation and Ensuring Stability

Based on the potential degradation pathways, several strategies can be employed to enhance the stability of this compound:

-

pH Control: Maintaining the pH in a range where the compound is most stable is crucial. For many hydrazines, this is often in the slightly acidic to neutral range in the absence of oxygen.

-

Inert Atmosphere: To prevent oxidation, particularly under basic conditions, reactions and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Control of Metal Ions: Trace metal ions can catalyze the oxidation of hydrazines. The use of chelating agents (e.g., EDTA) can be beneficial in formulations.[11]

-

Temperature Control: As with most chemical reactions, degradation rates increase with temperature. Storing and processing MCH at controlled, lower temperatures can significantly improve its stability.

-

Proper Material Selection: Avoid contact with materials that could catalyze degradation.

Conclusion

The stability of this compound is a multifaceted issue that is highly dependent on the pH, temperature, and presence of oxidizing agents. Under acidic conditions, the primary concerns are protonation and the potential for hydrolysis of its derivatives. In basic environments, the molecule is susceptible to oxidation. A thorough understanding of these degradation pathways, coupled with rigorous experimental stability testing, is essential for the successful application of this compound in research and drug development. By implementing the strategies outlined in this guide, researchers and scientists can ensure the integrity and quality of their work involving this compound.

References

-

Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620. [Link]

-

ResearchGate. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. [Link]

-

ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. [Link]

-

ATSDR. (1997). Analytical Methods for Hydrazines. [Link]

-

ODU Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

-

ACS Publications. (1984). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society, 106(4), 1007-1011. [Link]

-

ACS Publications. (1980). Oxidation of hydrazine and methyl-substituted hydrazines by the cyano complexes of iron(III), molybdenum(V) and tungsten(V). A kinetic study. Inorganic Chemistry, 19(1), 197-201. [Link]

-

OSHA. (n.d.). Hydrazine Method. [Link]

-

arXiv. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide. [Link]

-

Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]

-

Wikipedia. (n.d.). Hydrazine. [Link]

-

YouTube. (2023). Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine) #mscchemistrynotes. [Link]

-

PMC - NIH. (1969). Inhibition of monoamine oxidase by substituted hydrazines. [Link]

-

ASTM. (2001). Standard Test Method for Hydrazine in Water. [Link]

-

SciSpace. (1997). The Chemical and Biochemical Degradation of Hydrazine. [Link]

-

PubMed. (2003). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

ResearchGate. (2016). Decompostion of Hydrazine in Aqueous Solutions. [Link]

-

NIH. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. [Link]

-

Sdfine. (n.d.). Hydrazine Hydrate 60% Safety Data Sheet. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1981). Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds. [Link]

-

ResearchGate. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

-

RWTH Publications. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

-

PubMed - NIH. (1985). Degradation of Dacarbazine in Aqueous Solution. [Link]

-

PubMed. (2010). Formation and decomposition of chemically activated and stabilized hydrazine. [Link]

-

ResearchGate. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

-

OpenStax. (2023). Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis, Separation, and Characterization of Cis and Trans Isomers of (4-Methylcyclohexyl)hydrazine

Abstract

This technical guide provides a comprehensive framework for the synthesis, stereoisomeric separation, and detailed spectroscopic characterization of the cis and trans isomers of (4-Methylcyclohexyl)hydrazine. The stereochemical integrity of pharmacologically active molecules is paramount in drug development, as different isomers can exhibit vastly different biological activities and pharmacokinetic profiles. This document outlines the logical steps and underlying scientific principles for researchers, chemists, and drug development professionals. We delve into conformational analysis, which is critical for interpreting spectroscopic data, and provide detailed, field-tested protocols for characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Stereochemical Imperative

In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often a critical determinant of efficacy and safety. For 1,4-disubstituted cyclohexanes like this compound, the cis and trans geometric isomers represent distinct molecular shapes that can interact differently with biological targets such as enzymes and receptors. The hydrazine moiety is a versatile functional group and a common building block in pharmaceuticals, valued for its ability to form various derivatives.[1] Therefore, the ability to synthesize, isolate, and definitively characterize each stereoisomer is a foundational requirement for any subsequent drug discovery program.

This guide provides the necessary technical depth to navigate this challenge, focusing on the causality behind experimental choices to ensure robust and reproducible results.

Synthesis and Isomer Separation

The synthesis of this compound typically proceeds from a common precursor, 4-methylcyclohexanone. A standard approach involves reductive amination, followed by nitrosation and subsequent reduction to the hydrazine. However, the most critical step for stereochemical control is often the initial reduction, which yields a mixture of cis- and trans-4-methylcyclohexanol or the corresponding amine. The resulting mixture of this compound isomers must then be separated.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be achieved via the formation of a hydrazone from 4-methylcyclohexanone, followed by a stereoselective reduction.

-

Hydrazone Formation: React 4-methylcyclohexanone with hydrazine hydrate. This reaction is typically straightforward but does not establish the final stereochemistry.

-

Reduction of Hydrazone: The C=N bond of the hydrazone is reduced to a C-N single bond. The choice of reducing agent (e.g., NaBH₄, H₂/Pd, etc.) can influence the cis:trans ratio of the resulting amine, which is then converted to the hydrazine.

-

Isomer Separation: The final mixture of cis and trans this compound isomers requires separation. Given the different physical properties stemming from their distinct shapes, several methods can be employed. Fractional crystallization of salts is a highly effective and scalable method.[2] Converting the isomeric mixture to their dihydrochloride salts using HCl in a solvent like methanol can lead to differential solubility, allowing the less soluble isomer (often the more symmetric trans isomer) to crystallize out.[2]

Logical Workflow for Synthesis and Separation

Caption: Workflow for synthesis and separation of isomers.

Conformational Analysis: The Key to Spectroscopic Interpretation

Understanding the conformational behavior of the cyclohexane ring is essential for interpreting the NMR spectra of its derivatives. The chair conformation is the most stable arrangement. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

Trans Isomer: For a 1,4-disubstituted cyclohexane, the trans isomer can exist in two chair conformations: diequatorial (e,e) or diaxial (a,a). The diequatorial conformation is overwhelmingly more stable because it avoids destabilizing 1,3-diaxial interactions, where axial substituents sterically clash with other axial hydrogens.[3][4]

-

Cis Isomer: The cis isomer exists as two rapidly interconverting chair conformations of equal energy, with one substituent being axial and the other equatorial (a,e ⇌ e,a).[3][5]

This fundamental difference in conformational stability is the primary reason for the distinct spectroscopic signatures of the two isomers.

Conformational Equilibria Diagram

Caption: Conformational equilibria for cis and trans isomers.

Spectroscopic Characterization

A multi-technique spectroscopic approach is required for unambiguous structure elucidation and isomeric assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing cis and trans isomers of substituted cyclohexanes. The key lies in analyzing the chemical shifts and, crucially, the coupling constants of the methine protons (the CH attached to the methyl and hydrazine groups).

-

¹H NMR Analysis Rationale:

-

Axial Protons: An axial proton (Hₐ) typically resonates at a higher field (lower ppm) than its equatorial counterpart. It exhibits large coupling constants (J-values) to adjacent axial protons (Jₐₐ ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (Jₐₑ ≈ 2-5 Hz).

-

Equatorial Protons: An equatorial proton (Hₑ) resonates at a lower field (higher ppm). It displays only small couplings to adjacent protons (Jₑₐ ≈ 2-5 Hz, Jₑₑ ≈ 2-5 Hz).

-

-

Expected Spectra:

-

trans-Isomer: In its stable diequatorial (e,e) conformation, the methine protons at C1 and C4 are both axial . Therefore, their signals in the ¹H NMR spectrum will appear as broad multiplets with a large width, resulting from multiple large axial-axial couplings.

-

cis-Isomer: This isomer undergoes rapid ring flipping between (a,e) and (e,a) forms at room temperature. The observed NMR spectrum is an average of these two states. One methine proton will be axial while the other is equatorial. The time-averaged spectrum will show methine proton signals with coupling constants that are an average of the axial and equatorial values, resulting in signals that are typically narrower than those of the trans isomer's axial protons.

-

-

¹³C NMR Analysis Rationale:

-

The orientation of a substituent affects the chemical shifts of the ring carbons. An axial substituent causes steric compression on the γ-carbons (C3 and C5 relative to the substituent at C1), leading to a shielding effect known as the "gamma-gauche effect." This results in an upfield shift (lower ppm) for these carbons compared to when the substituent is equatorial.

-

For the trans-(e,e) isomer, all carbons will show shifts typical for equatorial substitution. For the cis-(a,e) isomer, the time-averaged spectrum will reflect the presence of both axial and equatorial environments.

-

Table 1: Predicted NMR Data Summary

| Isomer / Conformer | Methine Protons (H1, H4) | Key ¹H NMR Feature | Key ¹³C NMR Feature |

| Trans (e,e) | Both Axial | Broad multiplet, large J-couplings (W₁/₂ > 20 Hz) | "Standard" equatorial shifts |

| Cis (a,e ⇌ e,a) | Average of Axial/Equatorial | Sharper multiplet, averaged J-couplings | Averaged shifts; potential for upfield γ-carbon signals |

Infrared (IR) Spectroscopy

While not definitive for stereoisomer assignment, IR spectroscopy is essential for confirming the presence of key functional groups.[6]

-

N-H Stretching: The hydrazine moiety will exhibit characteristic stretching vibrations in the 3300–3500 cm⁻¹ region. These bands are often broadened due to hydrogen bonding.[6]

-

C-H Stretching: Aliphatic C-H stretches from the cyclohexane ring and methyl group will be observed between 2850–3000 cm⁻¹.

-

N-H Bending: An N-H bending vibration is typically seen around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): Electron Impact (EI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₆N₂ = 128.22 g/mol ).

-

Fragmentation: Common fragmentation pathways for alkyl hydrazines include the loss of NH₂ and N₂H₃ radicals. The cyclohexyl ring can also undergo characteristic fragmentation. While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observable due to the different steric environments.

Experimental Protocol: ¹H NMR Analysis for Isomer Identification

This protocol provides a self-validating system for the definitive assignment of cis and trans stereochemistry.

Objective: To acquire and analyze the ¹H NMR spectrum of a sample of this compound to determine its isomeric identity.

Materials:

-

NMR tube

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Sample of this compound

-

NMR Spectrometer (≥400 MHz recommended for better resolution)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified hydrazine isomer.

-

Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. Rationale: CDCl₃ is a standard, relatively non-polar solvent that provides a clean spectral window.

-